![molecular formula C20H19N5O2S B2440683 3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide CAS No. 1903765-30-9](/img/structure/B2440683.png)
3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
Research has shown that novel derivatives bearing triazolo and pyridazine moieties exhibit significant antioxidant and anticancer activities. Certain derivatives have been found to possess antioxidant activity superior to that of ascorbic acid and display potent anticancer effects against various cancer cell lines, including glioblastoma and breast cancer, highlighting their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).
Structural Analysis and Medicinal Chemistry
Studies focusing on the structural analysis and synthesis of pyridazine analogs have demonstrated their significant pharmaceutical importance. Detailed structural elucidation, including DFT calculations and Hirshfeld surface analysis, provides insights into the molecular interactions and potential pharmaceutical applications of these compounds (Sallam et al., 2021).
Anti-Asthmatic Activities
Compounds with triazolo and pyridazine frameworks have been synthesized and evaluated for their ability to inhibit bronchoconstriction in animal models, suggesting their utility in developing new treatments for asthma and potentially other respiratory diseases (Kuwahara et al., 1997).
Pharmacophore-based Drug Design
The design and synthesis of compounds incorporating the triazolo and pyridazine motifs, following a pharmacophore model for specific receptor antagonists, demonstrate their application in rational drug design. This approach has led to the identification of compounds with high affinity and selectivity towards certain receptors, indicating their potential for therapeutic use (Betti et al., 2002).
Antimicrobial and Antifungal Agents
Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, including structures related to the specified compound, have shown significant antimicrobial and antifungal activities. These findings suggest their potential as lead compounds for the development of new antimicrobial agents (Helal et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target tubulin , a protein that is crucial for cell division.
Mode of Action
Similar compounds have been reported to inhibit microtubule polymerization during cell division , which could potentially be a mode of action for this compound.
Biochemical Pathways
Similar compounds have been reported to affect the cell cycle, specifically causing g2/m cell cycle arrest . This suggests that the compound could potentially affect cell cycle regulation pathways.
Result of Action
Similar compounds have been reported to induce apoptosis in cells , suggesting that this compound could potentially have similar effects.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-27-17-5-3-2-4-14(17)6-9-20(26)21-12-19-23-22-18-8-7-16(24-25(18)19)15-10-11-28-13-15/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STORJQOQDSQRCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2440600.png)
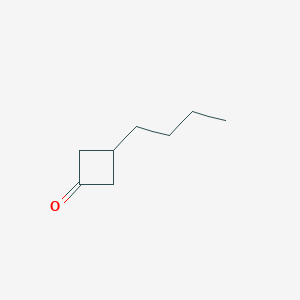
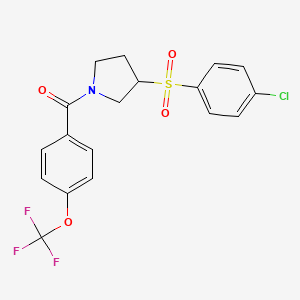
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2440604.png)
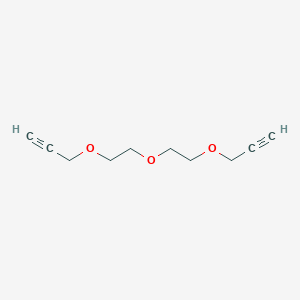
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2440610.png)
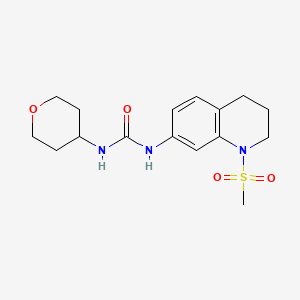
![N-(3-chloro-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2440612.png)
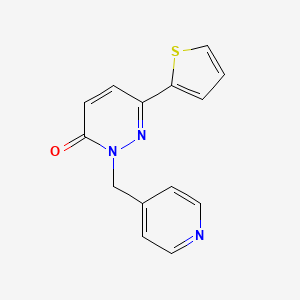
![5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2440614.png)
![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2440617.png)
![1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone](/img/structure/B2440618.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2440619.png)
![N-[[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2440623.png)